![molecular formula C16H10N4OS2 B2765945 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide CAS No. 1206992-86-0](/img/structure/B2765945.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

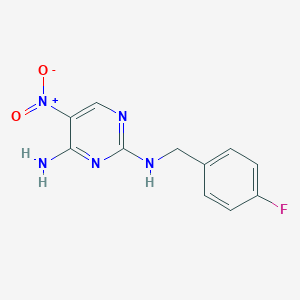

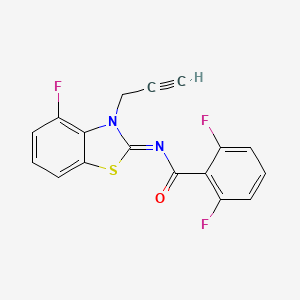

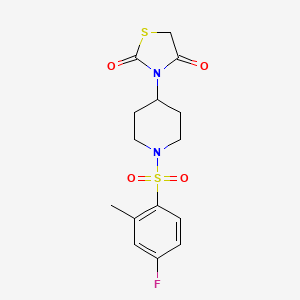

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” is a compound that contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. Compounds with this core have been extensively researched for use in photovoltaics or as fluorescent sensors .

Molecular Structure Analysis

The molecular structure of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would likely depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of aromatic systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would be influenced by its molecular structure. For instance, its optical and electrochemical properties would likely be influenced by the benzo[c][1,2,5]thiadiazole core .

科学的研究の応用

Optoelectronic Applications

Specific Scientific Field

The field of optoelectronics .

Summary of the Application

Derivatives of diphenylamine and benzothiadiazole have found special interest among researchers due to their adjustable optoelectronic properties . They can be applied in field-effect transistors, sensors, light-emitting diodes, or photovoltaic cells .

Methods of Application or Experimental Procedures

One of the employed strategies is to decrease the band gap of conjugated compounds, often achieved through a “donor–acceptor” approach . Benzothiadiazoles are a popular electron-accepting unit in D-A copolymers, especially with non-functionalized or functionalized oligothiophene units .

Results or Outcomes

2,1,3-benzothiadiazole derivatives are promising candidates for efficient solid-state emitters due to their strong electron-withdrawing effect, highly polarized properties, and easy crystallinity .

Enzyme Inhibition

Specific Scientific Field

Summary of the Application

Benzothiadiazole derivatives, such as 2,1,3-Benzothiadiazol-4-yl isothiocyanate, have been found to be potent inhibitors of a broad spectrum of enzymes, including proteases, phosphatases, and kinases .

Methods of Application or Experimental Procedures

The compound can be used in biochemical assays to study the inhibition of these enzymes .

Results or Outcomes

The results of these studies could lead to the development of new therapeutic agents .

Photovoltaic Applications

Specific Scientific Field

Summary of the Application

Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Methods of Application or Experimental Procedures

These compounds are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Results or Outcomes

The best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .

Organophotocatalysis

Specific Scientific Field

Summary of the Application

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Methods of Application or Experimental Procedures

A library of 26 D–A compounds based on the BTZ group was synthesized and characterized .

Results or Outcomes

These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Anticancer Applications

Specific Scientific Field

Summary of the Application

Benzothiadiazoles have been researched for their potential therapeutic applications, particularly in the development of anticancer agents .

Methods of Application or Experimental Procedures

The compounds are synthesized by linking an ether and amine functionality to the benzothiadiazole structure .

Results or Outcomes

The resulting boron-based benzothiadiazoles have shown promising anticancer activity .

Fluorescent Sensors

Summary of the Application

Benzothiadiazole derivatives have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Methods of Application or Experimental Procedures

The compounds are synthesized and then used in various bioimaging applications .

Results or Outcomes

The use of these compounds as fluorescent sensors has provided valuable insights into cellular structures and processes .

将来の方向性

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJJVOCGNAHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)